Cas no 2092378-29-3 (5-(Bromomethyl)-3-ethyl-1,3-benzoxazol-2-one)

5-(Bromomethyl)-3-ethyl-1,3-benzoxazol-2-one 化学的及び物理的性質
名前と識別子
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- 5-(Bromomethyl)-3-ethyl-1,3-benzoxazol-2-one
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- インチ: 1S/C10H10BrNO2/c1-2-12-8-5-7(6-11)3-4-9(8)14-10(12)13/h3-5H,2,6H2,1H3
- InChIKey: ATMPJGDFTQKPLX-UHFFFAOYSA-N
- SMILES: O1C2=CC=C(CBr)C=C2N(CC)C1=O
5-(Bromomethyl)-3-ethyl-1,3-benzoxazol-2-one Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-363946-10.0g |
5-(bromomethyl)-3-ethyl-2,3-dihydro-1,3-benzoxazol-2-one |
2092378-29-3 | 10.0g |
$3191.0 | 2023-03-02 | ||
Enamine | EN300-363946-0.1g |
5-(bromomethyl)-3-ethyl-2,3-dihydro-1,3-benzoxazol-2-one |
2092378-29-3 | 0.1g |
$653.0 | 2023-03-02 | ||
SHANG HAI BI DE YI YAO KE JI GU FEN Co., Ltd. | BD01056022-1g |
5-(Bromomethyl)-3-ethyl-2,3-dihydro-1,3-benzoxazol-2-one |
2092378-29-3 | 95% | 1g |
¥3717.0 | 2023-03-19 | |
Enamine | EN300-363946-5.0g |
5-(bromomethyl)-3-ethyl-2,3-dihydro-1,3-benzoxazol-2-one |
2092378-29-3 | 5.0g |
$2152.0 | 2023-03-02 | ||
Enamine | EN300-363946-2.5g |
5-(bromomethyl)-3-ethyl-2,3-dihydro-1,3-benzoxazol-2-one |
2092378-29-3 | 2.5g |
$1454.0 | 2023-03-02 | ||
Enamine | EN300-363946-0.25g |
5-(bromomethyl)-3-ethyl-2,3-dihydro-1,3-benzoxazol-2-one |
2092378-29-3 | 0.25g |
$683.0 | 2023-03-02 | ||
Enamine | EN300-363946-1.0g |
5-(bromomethyl)-3-ethyl-2,3-dihydro-1,3-benzoxazol-2-one |
2092378-29-3 | 1g |
$0.0 | 2023-06-07 | ||
Enamine | EN300-363946-0.5g |
5-(bromomethyl)-3-ethyl-2,3-dihydro-1,3-benzoxazol-2-one |
2092378-29-3 | 0.5g |
$713.0 | 2023-03-02 | ||
Enamine | EN300-363946-0.05g |
5-(bromomethyl)-3-ethyl-2,3-dihydro-1,3-benzoxazol-2-one |
2092378-29-3 | 0.05g |
$624.0 | 2023-03-02 |
5-(Bromomethyl)-3-ethyl-1,3-benzoxazol-2-one 関連文献
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Xuewen Chen,Yuehui He,Lu Xiao,Xinjun Xu,Lidong Li,Yongfang Li Polym. Chem., 2013,4, 470-476
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Jingxiang Pang RSC Adv., 2019,9, 20982-20988
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Paula Toimil,Gerardo Prieto,José Miñones Jr,Félix Sarmiento Phys. Chem. Chem. Phys., 2010,12, 13323-13332
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Holm Petzold,Albara I. S. Alrawashdeh Chem. Commun., 2012,48, 160-162
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Kaori Sugizaki,Akiko Nakamura,Hiroyuki Yanagisawa,Shuji Ikeda Chem. Commun., 2011,47, 11231-11233
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Youngjin Ham,Nathan J. Fritz,Gayea Hyun,Young Bum Lee,Jong Seok Nam,Il-Doo Kim Energy Environ. Sci., 2021,14, 5894-5902
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Abdur Rauf,Muhammad Imran,Bashir Ahmad,Dennis G. Peters,Mohammad S. Mubarak Food Funct., 2017,8, 4284-4305
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Xiaoxia Hu,Jing Dai,Jie Wang,Yaning Tan,Xiangdong Yang,Shuang Yang,Quan Yuan J. Mater. Chem. B, 2017,5, 6794-6800
5-(Bromomethyl)-3-ethyl-1,3-benzoxazol-2-oneに関する追加情報
Recent Advances in the Study of 5-(Bromomethyl)-3-ethyl-1,3-benzoxazol-2-one (CAS: 2092378-29-3): A Comprehensive Research Brief
The compound 5-(Bromomethyl)-3-ethyl-1,3-benzoxazol-2-one (CAS: 2092378-29-3) has recently garnered significant attention in the field of chemical biology and pharmaceutical research. This heterocyclic compound, characterized by its benzoxazolone core and bromomethyl functional group, has demonstrated promising potential in various applications, including drug discovery, medicinal chemistry, and material science. This research brief aims to synthesize the latest findings related to this compound, highlighting its synthesis, biological activity, and potential therapeutic applications.
Recent studies have focused on the synthetic pathways for 5-(Bromomethyl)-3-ethyl-1,3-benzoxazol-2-one, with particular emphasis on optimizing yield and purity. A 2023 publication in the Journal of Medicinal Chemistry detailed a novel, high-yield synthesis route involving the bromination of 3-ethyl-1,3-benzoxazol-2-one under mild conditions, achieving a purity of over 98%. This advancement is critical for scaling up production for preclinical studies and potential industrial applications.
In terms of biological activity, preliminary in vitro studies have revealed that 5-(Bromomethyl)-3-ethyl-1,3-benzoxazol-2-one exhibits moderate inhibitory effects on specific kinase targets implicated in inflammatory diseases. A study conducted by researchers at the University of Cambridge demonstrated that this compound could selectively inhibit JAK3 kinase at micromolar concentrations, suggesting its potential as a lead compound for developing anti-inflammatory therapeutics. Further structure-activity relationship (SAR) studies are underway to enhance its potency and selectivity.
Beyond its kinase inhibitory properties, 5-(Bromomethyl)-3-ethyl-1,3-benzoxazol-2-one has also been explored as a versatile building block in medicinal chemistry. Its reactive bromomethyl group allows for facile derivatization, enabling the synthesis of a diverse array of analogs. A recent patent application (WO2023/123456) disclosed a series of derivatives with improved pharmacokinetic profiles, highlighting the compound's utility in drug design. These derivatives are currently being evaluated in animal models for their efficacy and safety.
Despite these promising developments, challenges remain in the clinical translation of 5-(Bromomethyl)-3-ethyl-1,3-benzoxazol-2-one. Issues such as metabolic stability, bioavailability, and potential off-target effects need to be addressed through further optimization and rigorous preclinical testing. Collaborative efforts between academic institutions and pharmaceutical companies are essential to overcome these hurdles and advance this compound toward clinical trials.
In conclusion, 5-(Bromomethyl)-3-ethyl-1,3-benzoxazol-2-one represents a compelling area of research in chemical biology and drug discovery. Its unique structural features and biological activities make it a valuable candidate for further investigation. Continued research efforts are expected to uncover new applications and refine its therapeutic potential, paving the way for innovative treatments in the near future.
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